Physicochemical Properties of N-Benzylglycine: A Technical Guide
Physicochemical Properties of N-Benzylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzylglycine, a derivative of the amino acid glycine (B1666218), serves as a versatile building block in organic synthesis, particularly in the design and development of novel therapeutics and peptidomimetics. Its unique structural features, combining a benzyl (B1604629) group with the glycine backbone, impart specific physicochemical characteristics that are crucial for its application in medicinal chemistry and biochemical studies. This technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzylglycine, supported by available experimental data and methodologies.
Core Physicochemical Data
The fundamental physicochemical properties of N-Benzylglycine are summarized in the table below, providing a quantitative reference for laboratory applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Melting Point | 232 °C (decomposes) | [1][3][4] |
| Boiling Point | 308.9 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 2.29 ± 0.10 (Predicted) | [1][3] |
| logP (Octanol-Water Partition Coefficient) | -0.7 (Computed) | [5] |
| Appearance | White to off-white crystalline solid | [1][2] |
Solubility Profile
The solubility of N-Benzylglycine has been experimentally determined in a range of solvents at various temperatures. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.
A study by researchers measured the equilibrium solubility of N-Benzylglycine in eleven pure solvents and a binary mixture of water and ethanol (B145695) using a static gravimetric method.[6][7] The results indicated that solubility is positively correlated with temperature across all tested solvents.[6] The highest solubility was observed in water, while the lowest was in acetonitrile (B52724).[6]
The ranking of solubility in the tested pure solvents at 298.15 K is as follows: acetonitrile < dichloromethane (B109758) ≈ ethyl acetate (B1210297) < 1,4-dioxane (B91453) ≈ isopropyl alcohol < acetone (B3395972) < n-butyl alcohol < n-propyl alcohol < ethanol < methanol (B129727) < water.[6]
For instance, at 323.15 K, the mole fraction solubility in water was 2.136 × 10⁻², whereas at 283.15 K in acetonitrile, it was as low as 5.494 × 10⁻⁶.[6]
Experimental Methodologies
Solubility Determination (Static Gravimetric Method)
The solubility of N-Benzylglycine in various solvents was determined using a static gravimetric method.[6][7] This established technique involves the following general steps:
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Equilibration: A supersaturated solution of N-Benzylglycine in the solvent of interest is prepared in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is reached.
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Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is then carefully withdrawn.
-
Solvent Evaporation: The accurately weighed sample of the saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., vacuum oven at a specific temperature) until a constant weight of the solid N-Benzylglycine is obtained.
-
Calculation: The mass of the dissolved N-Benzylglycine and the mass of the solvent in the sample are used to calculate the solubility, typically expressed as a mole fraction or in grams per 100 g of solvent.
Powder X-ray diffraction (PXRD) was used to characterize the solid phase before and after the dissolution experiments to ensure that no crystal form transition occurred during the process.[6][7]
Synthesis of N-Benzylglycine
A common laboratory-scale synthesis of N-Benzylglycine involves the reaction of glycine with phenylacetaldehyde.[1] This process can be represented by the following workflow:
Applications in Research and Development
N-Benzylglycine is a valuable intermediate in various scientific domains:
-
Peptide Synthesis: It serves as a modified amino acid building block for the solid-phase and solution-phase synthesis of peptides and peptidomimetics.[8]
-
Biochemical Assays: It can be utilized as a substrate for enzymes such as alkaloid decarboxylase, enabling the measurement of enzyme activity.[1]
-
Plant Biology: N-Benzylglycine may act as a regulatory factor in the synthesis and metabolism of plant growth hormones.[1]
-
Drug Discovery: Its structural motif is incorporated into various molecules of pharmaceutical interest, and it is used in studies related to neurotransmitter receptors.[2][8]
This technical guide provides a foundational understanding of the physicochemical properties of N-Benzylglycine. For specific applications, it is recommended to consult the primary literature and perform experimental verification of these properties under the conditions relevant to your research.
References
- 1. chembk.com [chembk.com]
- 2. CAS 17136-36-6: N-Benzylglycine | CymitQuimica [cymitquimica.com]
- 3. 17136-36-6 CAS MSDS (N-Benzylglycine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
